molecular formula C25H20ClN5O2 B2448397 1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950286-84-7

1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2448397
M. Wt: 457.92
InChI Key: UZZYQDVHZSLGBG-UHFFFAOYSA-N
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Description

1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C25H20ClN5O2 and its molecular weight is 457.92. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 4-chlorobenzaldehyde, which is then converted to 3-(4-chlorophenyl)benzo[c]isoxazole. The second intermediate is 2,6-dimethylaniline, which is then converted to N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. The final intermediate is then formed by combining the first two intermediates, followed by the addition of the third intermediate.

Starting Materials
4-chlorobenzaldehyde, 2-nitrobenzaldehyde, 2,6-dimethylaniline, sodium hydride, sodium borohydride, acetic acid, sodium acetate, sodium azide, copper sulfate, sodium ascorbate, ethyl acetate, methanol, chloroform, triethylamine, acetonitrile, dimethylformamide, diethyl ethe

Reaction
4-chlorobenzaldehyde is reacted with sodium hydride and acetic acid to form 4-chlorobenzyl acetate, 4-chlorobenzyl acetate is then reacted with sodium azide and copper sulfate to form 3-(4-chlorophenyl)benzo[c]isoxazole, 2,6-dimethylaniline is reacted with sodium hydride and acetic acid to form 2,6-dimethylphenyl acetate, 2,6-dimethylphenyl acetate is then reacted with sodium borohydride and acetic acid to form N-(2,6-dimethylphenyl)acetamide, N-(2,6-dimethylphenyl)acetamide is then reacted with sodium azide and copper sulfate to form N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, 3-(4-chlorophenyl)benzo[c]isoxazole and N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide are then combined in the presence of triethylamine and acetonitrile to form the final intermediate, The final intermediate is then purified using a combination of chloroform and diethyl ether to yield the final product

properties

IUPAC Name

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,6-dimethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN5O2/c1-14-5-4-6-15(2)22(14)27-25(32)23-16(3)31(30-28-23)19-11-12-21-20(13-19)24(33-29-21)17-7-9-18(26)10-8-17/h4-13H,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZYQDVHZSLGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(N(N=N2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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